4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine

Medicinal Chemistry Chemical Biology Drug Design

Kinase inhibitor programs require a thiazole scaffold with precise C4-aminomethyl and C2-dimethylamino substitution-generic analogs disrupt hydrogen-bond profiles and synthetic reproducibility. This free base delivers: • Nucleophilic C4-aminomethyl handle for amide/urea library synthesis via carboxylic acid or isocyanate conjugation • Balanced XlogP ~0.3 & tPSA 70.4 Ų for CNS drug-like physicochemical space • Consistent free base form eliminating salt variability in downstream coupling

Molecular Formula C6H11N3S
Molecular Weight 157.24 g/mol
CAS No. 1023818-77-0
Cat. No. B1519050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine
CAS1023818-77-0
Molecular FormulaC6H11N3S
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=CS1)CN
InChIInChI=1S/C6H11N3S/c1-9(2)6-8-5(3-7)4-10-6/h4H,3,7H2,1-2H3
InChIKeyIOXPXNBQZCSGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine Selection Guide


4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (CAS 1023818-77-0) is a small-molecule, 2-aminothiazole derivative possessing both a primary aminomethyl group at the C4-position and a tertiary dimethylamino group at the C2-position of the thiazole ring . The thiazole core is a privileged scaffold in medicinal chemistry due to its occurrence in numerous bioactive molecules [1], and the specific substitution pattern of this compound renders it a versatile building block for the synthesis of more complex pharmacologically active agents .

Thiazole building block with C4‑aminomethyl nucleophile and C2‑dimethylamino base
Moderate lipophilicity and hydrogen‑bond donor profile supports fragment‑based design
Free base form simplifies amide coupling and reductive amination workflows

Structural Analog Limitations


Generic substitution among thiazole-2-amine analogs is unreliable because the specific arrangement and electronic properties of the C4-aminomethyl and C2-dimethylamino groups govern molecular interactions, physicochemical parameters, and synthetic utility. The target compound's unique combination of a primary amine nucleophile, a basic tertiary amine, and a hydrogen-bond-accepting thiazole core is not fully replicated by close structural analogs such as 4-(aminomethyl)thiazol-2-amine (lacking the C2-dimethylamino group), N,N-dimethylthiazol-2-amine (lacking the C4-aminomethyl group), or its dihydrochloride salt form. Even small changes to this substitution pattern can significantly alter the compound's hydrogen-bond donor/acceptor capacity, lipophilicity (XlogP ~0.3 ), and topological polar surface area (70.4 Ų ), which in turn affect its reactivity in downstream synthetic steps and its potential binding to biological targets. Therefore, direct procurement of the specified free base is essential for maintaining experimental consistency and project reproducibility.

N,N‑dimethylthiazol‑2‑amine lacks the C4‑aminomethyl nucleophile and hydrogen‑bond donor, altering reactivity and polarity
4‑(aminomethyl)thiazol‑2‑amine has an additional hydrogen‑bond donor and higher polarity, affecting lipophilicity and synthetic utility
Dihydrochloride salt form introduces counter‑ions, requires neutralization, and alters molecular weight for stoichiometric calculations

Quantitative Analog Comparison


Hydrogen Bonding and Polarity Advantage

The presence of the C4-aminomethyl group in 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine provides one hydrogen bond donor, a feature absent in the simpler analog N,N-dimethylthiazol-2-amine (CAS 6142-08-1) which has zero hydrogen bond donors . This difference is reflected in a significantly larger topological polar surface area (tPSA) of 70.4 Ų for the target compound compared to 44.4 Ų for the comparator . Furthermore, the calculated lipophilicity (XlogP) is markedly reduced from 1.4 for N,N-dimethylthiazol-2-amine to 0.3 for the target compound , indicating greater aqueous solubility and a different pharmacokinetic profile if used as a fragment.

Polarity vs. Dimethyl Analog
Class-level
70.4 Ų
tPSA
XlogP 0.3
44.4 Ų
tPSA
XlogP 1.4
Higher polarity and hydrogen‑bonding capacity vs. C2‑dimethyl analog
Calculated properties; experimental validation recommended
Medicinal Chemistry Chemical Biology Drug Design

Lipophilicity Advantage vs. Aminomethyl Analog

Compared to 4-(aminomethyl)thiazol-2-amine (CAS 197893-32-6), which contains a primary amine at C2, the target compound's C2-dimethylamino substitution eliminates a hydrogen bond donor (reducing total donors from 2 to 1) and increases lipophilicity. The target compound has an XlogP of 0.3 , whereas an estimated XlogP for 4-(aminomethyl)thiazol-2-amine is approximately -0.4 . Additionally, the target compound's C2-tertiary amine provides a different basicity profile and a hindered nucleophilic site compared to the primary amine in the comparator.

Lipophilicity vs. Aminomethyl Analog
Class-level
1
H‑bond donors
XlogP 0.3
2
H‑bond donors
XlogP ~ -0.4
Moderate lipophilicity may support membrane permeability in cellular assays
Estimated properties; class‑level inference
Medicinal Chemistry Fragment-Based Drug Discovery Chemical Synthesis

Free Base vs. Dihydrochloride Salt

4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine (free base, CAS 1023818-77-0) has a molecular weight of 157.24 g/mol and is typically supplied at 95% purity . Its dihydrochloride salt form (CAS 1211487-08-9) has a molecular weight of 230.16 g/mol , representing a 46.3% increase in molar mass. The free base is neutral and suitable for reactions requiring a nucleophilic primary amine (e.g., amide couplings, reductive aminations) without the need for additional neutralization steps.

Free Base vs. Salt
Reported
157.24
g/mol (free base)
Neutral
230.16
g/mol (2HCl salt)
Cationic
Free base simplifies stoichiometry and avoids neutralization steps
Vendor specifications; verify for specific synthesis
Chemical Synthesis Formulation Development Salt Selection

Validated Applications


Kinase Inhibitor Library Synthesis

The compound serves as a key intermediate for introducing a dimethylamino-thiazole moiety into drug-like molecules, particularly for kinase inhibitor scaffolds where the thiazole core acts as an ATP-competitive hinge binder. The quantitative physicochemical profile (XlogP 0.3, tPSA 70.4 Ų ) supports its use in fragments designed to optimize ligand efficiency and solubility.

Antitumor Agents: Amide/Urea Derivatives

The primary amine at the C4-aminomethyl group is a robust handle for conjugation with carboxylic acids or isocyanates to create diverse libraries of amides or ureas. This strategy is supported by literature demonstrating the activity of related 2-amino-4-(aminomethyl)thiazole derivatives as antitumor agents [1].

CNS-Penetrant Probe Development

With a calculated XlogP of 0.3, which falls within the optimal range for CNS drug-likeness (typically 1-3), this building block is well-suited for incorporating a thiazole core into central nervous system-targeted chemical probes. Its moderate lipophilicity, compared to more polar analogs, suggests a favorable balance for passive diffusion across the blood-brain barrier.

Application
Selection Property
Validation Focus
Fragment‑based kinase inhibitor library synthesis
Moderate lipophilicity and hydrogen‑bond donor capacity for hinge binding
Coupling efficiency and target engagement in kinase assays
Synthesis of amide/urea derivatives for anticancer activity studies
C4‑aminomethyl nucleophile for amide/urea conjugation
Purity and structural confirmation; cytotoxicity endpoint review
CNS‑penetrant chemical probe development
Moderate lipophilicity within CNS drug‑like range
Blood‑brain barrier permeability in cell‑based models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.